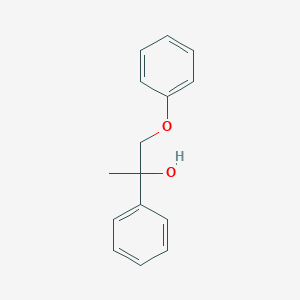

1-Phenoxy-2-phenylpropan-2-ol

Description

1-Phenoxy-2-phenylpropan-2-ol (CAS: 155848-04-7) is a secondary alcohol with a molecular formula of C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. Structurally, it features a central propan-2-ol backbone substituted with a phenoxy group at position 1 and a phenyl group at position 2 (Figure 1). This compound is primarily utilized in research settings, with applications in synthetic chemistry and pharmacological studies . Storage conditions for research-grade material recommend dissolution in appropriate solvents (e.g., DMSO) and storage at -80°C for long-term stability .

Properties

IUPAC Name |

1-phenoxy-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(16,13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTYGVNCEVECQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenoxy-2-phenylpropan-2-ol can be synthesized through the reaction of phenol with propylene oxide in the presence of a catalyst such as aluminum oxide and magnesium oxide on iron oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where phenol and propylene oxide are continuously fed into the reactor along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-2-phenylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Cosmetics and Personal Care

1-Phenoxy-2-phenylpropan-2-ol is predominantly used as a preservative in cosmetic formulations. Its antimicrobial properties help prevent the growth of bacteria, mold, and yeast, thus extending the shelf life of products such as:

- Lotions

- Shampoos

- Deodorants

- Sunscreens

- Facial creams

In addition to its preservative role, it acts as a solvent for essential oils and a stabilizer , ensuring consistency and effectiveness in cosmetic products .

Pharmaceuticals

In the pharmaceutical industry, this compound serves multiple functions:

- Preservative : It helps maintain the stability and safety of medications by preventing microbial contamination.

- Solvent for Active Ingredients : Enhances the dissolution and stability of compounds in pharmaceutical formulations .

Industrial Applications

The compound is utilized in various industrial processes:

- Pesticide Formulations : Acts as a solvent to dissolve and stabilize active ingredients, improving efficacy in pest control applications.

| Application Type | Function |

|---|---|

| Pesticides | Solvent for active ingredients |

| Metal Cleaning | Dispersing agent for contaminants |

This compound is also used in metal cleaning products to remove dirt and grease effectively .

Environmental Safety

This compound is considered biodegradable, making it an environmentally friendly alternative to some preservatives and solvents that may accumulate in the environment. Its use is particularly relevant for manufacturers focused on sustainability initiatives .

Cosmetic Formulations

A study demonstrated that formulations containing up to 1% this compound effectively inhibited microbial growth without causing skin irritation in most users. This concentration is compliant with safety regulations in regions like Japan and the European Union .

Pharmaceutical Stability

Research indicated that incorporating this compound into injectable medications enhanced their stability over time, reducing degradation rates compared to formulations without this compound. This finding underscores its importance in pharmaceutical development .

Mechanism of Action

The mechanism of action of 1-Phenoxy-2-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Reported yields vary based on synthetic routes.

Key Observations :

Phenoxy vs. This enhances solubility in polar solvents but may reduce membrane permeability .

Phenyl vs.

Molecular Size: The additional phenyl group in this compound increases its molecular weight by ~76 g/mol compared to 1-phenoxypropan-2-ol, likely enhancing lipophilicity and steric hindrance .

Biological Activity

1-Phenoxy-2-phenylpropan-2-ol, also known as propylene glycol phenyl ether (PGPH), is an organic compound with the molecular formula C15H16O2. This compound exhibits a range of biological activities, making it relevant in various fields such as medicine, biochemistry, and environmental science. Below is an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of phenol with propylene oxide in the presence of catalysts like aluminum oxide and magnesium oxide on iron oxide. This process yields a colorless liquid with mild aromatic properties, suitable for industrial applications including solvents and preservatives.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

- The compound can inhibit microbial enzymes critical for energy production and cell division, disrupting growth and reproduction in microorganisms .

2. Membrane Interaction:

- It has been shown to insert into microbial membranes, altering their permeability and leading to leakage of cellular contents, which can be fatal to the organism .

3. Protein Synthesis Disruption:

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial properties. It has been used effectively as a preservative in cosmetics and pharmaceuticals due to its ability to inhibit microbial growth without significant toxicity to human cells .

Anesthetic Effects

Studies indicate that this compound exhibits anesthetic effects on gastropods, suggesting potential applications in veterinary medicine or pest control .

Environmental Impact

The biodegradability of this compound makes it an environmentally friendly option compared to other chemical preservatives. Its use in agricultural formulations highlights its importance in sustainable practices.

Case Studies and Research Findings

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Phenoxy-2-propanol | C9H12O3 | Used primarily as a solvent with limited antimicrobial properties. |

| 2-Phenoxyethanol | C8H10O3 | Commonly used as a preservative with similar antimicrobial effects but higher toxicity levels. |

| Propylene glycol phenyl ether | C15H16O2 | Exhibits broader biological activity including enzyme inhibition and membrane interaction. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Phenoxy-2-propanol while minimizing byproduct formation?

- Methodology : The nucleophilic substitution reaction between phenol and 1-chloropropan-2-ol in the presence of a base (e.g., NaOH) is the primary synthesis route . To optimize yield:

- Use stoichiometric control (1:1 molar ratio of phenol to 1-chloropropan-2-ol) to reduce di(propylene glycol) phenyl ether byproducts (<7% as per purity data) .

- Monitor reaction temperature (ambient to 60°C) to balance reaction rate and side reactions.

- Purify via fractional distillation (boiling point: 243°C ) or column chromatography.

Q. What analytical techniques are recommended for structural confirmation and purity assessment of 1-Phenoxy-2-propanol?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the ether linkage (δ ~4.0 ppm for –O–CH) and hydroxyl group (δ ~1.5 ppm) .

- GC-MS : Analyze purity and detect volatile impurities (e.g., residual phenol) using a polar column (e.g., DB-5) .

- Refractive Index : Validate identity (n/D = 1.523) .

- Solubility Testing : Confirm water solubility (198 g/L at 20°C) as a benchmark .

Advanced Research Questions

Q. How should researchers resolve contradictions in molecular weight and CAS registry numbers for 1-Phenoxy-2-propanol?

- Data Contradictions :

- reports molecular weight 152.19 g/mol (CHO) and CAS 770-35-4 , while lists molar mass 138.166 g/mol (same formula) and CAS 122-99-6 .

- Methodology :

- Cross-validate via independent databases (e.g., PubChem CID 31236 ).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight experimentally.

- Note that CAS 122-99-6 corresponds to propylene glycol phenyl ether, a synonym for 1-Phenoxy-2-propanol, while CAS 770-35-4 may refer to an isomeric form .

Q. What mechanistic insights explain the reactivity of 1-Phenoxy-2-propanol in stabilizing pesticide formulations?

- Methodology :

- Study hydrogen-bonding interactions between the hydroxyl group of 1-Phenoxy-2-propanol and active pesticide ingredients (e.g., pyrethroids) using FT-IR spectroscopy .

- Conduct solubility parameter analysis (Hansen parameters) to predict compatibility with hydrophobic compounds .

- Compare stabilization efficacy against alternative solvents (e.g., ethanol) via accelerated stability testing (40°C/75% RH for 6 months).

Q. How can researchers develop validated HPLC methods for quantifying trace impurities in 1-Phenoxy-2-propanol?

- Methodology :

- Column: C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).

- Mobile Phase: Gradient of acetonitrile/water (70:30 to 90:10) with 0.1% trifluoroacetic acid .

- Detection: UV at 254 nm (phenol absorption band).

- Validation: Assess linearity (0.1–10 µg/mL), LOD/LOQ, and recovery rates (>95%) per ICH guidelines .

Experimental Design Considerations

- Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Environmental Impact : Dispose of waste via certified chemical treatment facilities to avoid aquatic toxicity .

- Data Reproducibility : Report reaction conditions (temperature, base concentration) and purity thresholds to address literature inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.